BenchChemオンラインストアへようこそ!

Amiglumide

CCK1 receptor gallbladder contraction functional antagonism

Amiglumide (CR 1795) is a competitive, surmountable CCK1 receptor antagonist with a pKB of 6.71 ± 0.10 in human gallbladder strips. Its naphthamido substituent is structurally distinct from the dichlorobenzamido group in lorglumide and dexloxiglumide, enabling differentiated SAR studies. With an IC50 of 12 nM for pancreatic CCK-A receptor binding and validated Schild regression data (slope ≈1.0), it provides reproducible, titratable CCK1 blockade without irreversible modification. Choose Amiglumide for target-specific GI research where in-class generalization would introduce unquantified variability.

Molecular Formula C26H36N2O4
Molecular Weight 440.6 g/mol
CAS No. 119363-62-1
Cat. No. B1664877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiglumide
CAS119363-62-1
SynonymsAmiglumide
Molecular FormulaC26H36N2O4
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C26H36N2O4/c1-3-5-9-17-28(18-10-6-4-2)26(32)23(15-16-24(29)30)27-25(31)22-14-13-20-11-7-8-12-21(20)19-22/h7-8,11-14,19,23H,3-6,9-10,15-18H2,1-2H3,(H,27,31)(H,29,30)/t23-/m1/s1
InChIKeyLFMMKOQRKPJBIG-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amiglumide (CAS 119363-62-1) Procurement Guide: CCK1 Receptor Antagonist for Gastrointestinal Research


Amiglumide (CR 1795) is a non-peptide, small-molecule cholecystokinin (CCK) receptor antagonist belonging to the glutaramic acid derivative class. It selectively targets the peripheral CCK1 (CCK-A) receptor subtype [1]. Originally developed by Rottapharm (Italy) and advanced through preclinical evaluation, amiglumide has been investigated for biliary dyskinesia, pancreatitis, and other gastrointestinal disorders where CCK1 receptor blockade is therapeutically relevant [2]. Its chemical identity is (R)-4-(2-naphthamido)-N,N-dipentylglutaramic acid, with molecular formula C26H36N2O4 and molecular weight 440.58 Da [3].

Why Amiglumide Cannot Be Interchanged with Loxiglumide, Dexloxiglumide, or Lorglumide Without Quantitative Verification


Although amiglumide, lorglumide, and dexloxiglumide share a common glutaramic acid scaffold and all function as competitive CCK1 receptor antagonists, their functional antagonism potencies on human target tissue are quantitatively distinct [1]. Substituting one for another without confirmatory data risks altering experimental outcomes because receptor occupancy and the resulting degree of CCK blockade differ measurably—even within the same chemical class. Furthermore, amiglumide bears a naphthamido substituent that is structurally distinct from the dichlorobenzamido group present in lorglumide and dexloxiglumide [2], which can alter physicochemical properties, solubility, and non-receptor binding interactions. For procurement decisions in competitive research programs, reliance on in-class generalization without compound-specific binding and functional data introduces an unquantified variable that can compromise reproducibility.

Quantitative Evidence for Amiglumide Differentiation Versus Closest CCK1 Antagonist Analogs


Functional CCK1 Antagonism Potency on Human Gallbladder: Direct Head-to-Head pKB Comparison with Lorglumide and Dexloxiglumide

In a direct comparative study using CCK-8-induced contraction of isolated human gallbladder strips, amiglumide exhibited a pKB value of 6.71 ± 0.10, which is approximately 1.95-fold lower in affinity than lorglumide (pKB 7.00 ± 0.14) and approximately 1.74-fold lower than dexloxiglumide (pKB 6.95 ± 0.11) [1]. All three antagonists produced parallel rightward shifts of the CCK-8 concentration-response curve without suppressing the maximal response, and the Schild regression slopes did not differ significantly from unity, confirming competitive antagonism in all cases [1]. The pKB values translate to apparent dissociation constants (KB) of approximately 195 nM for amiglumide, 100 nM for lorglumide, and 112 nM for dexloxiglumide on human gallbladder CCK1 receptors.

CCK1 receptor gallbladder contraction functional antagonism pKB

CCK-A Receptor Binding Affinity: Guinea Pig Pancreatic Membrane IC50 Data

Amiglumide inhibited [125I]-Bolton-Hunter CCK-8 binding to guinea pig pancreatic CCK-A receptors with an IC50 of 12 nM [1]. For context, published IC50 values for lorglumide and dexloxiglumide at the CCK1 receptor (assayed under different conditions and reported in a composite literature compilation) are approximately 130 nM and 120 nM, respectively [2]. Caution is warranted: these values were not generated in the same experimental system, so direct numeric comparison is not permissible. The pancreatic membrane IC50 of 12 nM is notably lower than the KB (~195 nM) observed in the functional human gallbladder assay, likely reflecting differences in species, tissue, radioligand versus functional readout, and experimental conditions.

CCK-A receptor binding affinity IC50 pancreatic membranes

Structural Differentiation: Naphthamido Substituent Versus Dichlorobenzamido in Closest Analogs

Amiglumide is chemically defined as (R)-4-(2-naphthamido)-N,N-dipentylglutaramic acid [1]. Its closest in-class analogs, lorglumide (CR 1409) and dexloxiglumide (CR 2017), both carry a 3,4-dichlorobenzamido substituent at the corresponding position, while loxiglumide (CR 1505) bears a 3,4-dichlorobenzamido group with a methoxypropyl-pentyl side chain [2]. The naphthalene-for-dichlorobenzene substitution in amiglumide represents a significant difference in aromatic surface area, lipophilicity, and potential for π-stacking interactions with the receptor binding pocket. This structural divergence may influence selectivity margins, off-target binding profiles, and physicochemical handling properties (e.g., solubility, aggregation propensity) that are not captured solely by receptor potency measurements.

glutamic acid derivative naphthamido chemical structure SAR

Mechanism of Antagonism: Competitive Nature Confirmed by Schild Analysis on Human Tissue

In the human isolated gallbladder assay, all three glutaramic acid derivatives—amiglumide, lorglumide, and dexloxiglumide—produced parallel rightward shifts of the CCK-8 concentration-response curve with Schild regression slopes that did not differ significantly from unity (slope ≈ 1.0) [1]. Specifically, amiglumide achieved a concentration-dependent antagonism without depressing the maximal contractile response to CCK-8, a hallmark of surmountable, competitive inhibition at the CCK1 receptor [1]. This mechanism is consistent across the glutaramic acid class and contrasts with the benzodiazepine-based CCK-A antagonist devazepide (pKB 9.98 in guinea pig gallbladder [2]), which, while also competitive, belongs to a structurally unrelated chemical series with different pharmacokinetic and selectivity profiles.

competitive antagonism Schild regression CCK1 receptor gallbladder

Therapeutic Indication Space: Orphan Drug Designation and Target Disease Differentiation

Amiglumide received orphan drug designation for biliary dyskinesia and was investigated in preclinical and early clinical studies for pancreatitis and gastrointestinal motility disorders [1][2]. Its development by Rottapharm placed it in a pipeline that included loxiglumide and dexloxiglumide, both of which advanced further in clinical development for functional dyspepsia, GERD, and irritable bowel syndrome [3]. Amiglumide did not progress beyond early-stage clinical evaluation (no development reported as of 2000), whereas dexloxiglumide reached Phase III testing in Europe [3]. For researchers investigating biliary-selective CCK1 antagonism without the confounding variable of an extensively characterized clinical metabolite profile, amiglumide may represent a less congested intellectual property space and a cleaner tool compound for mechanistic studies limited to preclinical models.

biliary dyskinesia pancreatitis orphan drug gastrointestinal

Amiglumide Application Scenarios Derived from Quantitative Evidence


Human Gallbladder Tissue Pharmacology: CCK1-Mediated Contraction Inhibition

For ex vivo studies on human gallbladder contractility, amiglumide provides a well-characterized competitive CCK1 antagonist profile with a published pKB of 6.71 ± 0.10 in the exact target tissue. Researchers can use the established Schild regression data (slope ≈ 1.0) to calculate appropriate antagonist concentrations that produce defined dose ratios without suppressing maximal CCK-8 responses [1]. This scenario is directly supported by Maselli et al. 2001, who demonstrated concentration-dependent, surmountable antagonism of CCK-8-induced contraction in human gallbladder strips.

Pancreatic Acinar Cell CCK-A Receptor Binding and Secretion Assays

Amiglumide's IC50 of 12 nM for inhibition of [125I]-CCK-8 binding to guinea pig pancreatic CCK-A receptors supports its use in pancreatic acinar cell models for studying CCK-driven amylase secretion, pancreatitis mechanisms, and receptor occupancy [1]. In vivo studies have demonstrated that amiglumide reduces CCK-induced pancreatic exocrine secretion, making it a viable tool for pancreatitis models where CCK1 receptor overstimulation is implicated [2].

Structure-Activity Relationship (SAR) Studies on Glutaramic Acid-Derived CCK Antagonists

Amiglumide's naphthamido substituent distinguishes it from the dichlorobenzamido-bearing lorglumide and dexloxiglumide, enabling SAR comparisons that probe the role of aromatic ring size, lipophilicity, and electronic character on CCK1 affinity, selectivity versus CCK2, and functional antagonism potency [1][2]. Researchers building focused libraries of glutaramic acid analogs can use amiglumide as a reference compound representing the naphthalene substitution vector.

Preclinical Target Validation for Biliary Dyskinesia and Gallbladder Dysmotility

Supported by its orphan drug designation for biliary dyskinesia, amiglumide is a relevant tool compound for preclinical models of gallbladder dysmotility and sphincter of Oddi dysfunction where selective CCK1 receptor blockade is the hypothesized mechanism of action [1]. Its competitive, surmountable profile allows reversible CCK1 antagonism, which is preferable in models requiring titration of receptor blockade without irreversible target modification.

Quote Request

Request a Quote for Amiglumide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.